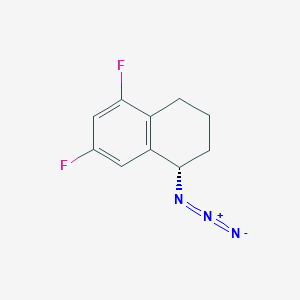![molecular formula C22H22N4O5S2 B2538548 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-57-5](/img/structure/B2538548.png)
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antiparasitic Properties
Thiazolides, including compounds like nitazoxanide (NTZ), are noted for their broad-spectrum activities against a variety of pathogens. They are effective against helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. NTZ, a compound made of a nitrothiazole-ring linked to a salicylic acid moiety through an amide bond, has been the foundation for the synthesis of a number of derivatives collectively named thiazolides. These derivatives have shown significant potential as anti-infective drugs due to their effectiveness against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group is crucial for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Furthermore, thiazolides have been identified to trigger apoptosis in proliferating mammalian cells, which may also explain their activities against intracellular pathogens (Hemphill & Müller, 2012).
Anticancer Activity
Thiazolide derivatives have been studied for their potential in inducing apoptosis, particularly in colorectal tumor cells. Specific structural variations in these compounds, like the removal of the bromide atom on the thiazole ring, can significantly affect the induction of cell death in colon cancer cells. It has been found that active thiazolides require caspase activation and the expression of detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1) to induce apoptosis. These findings suggest that both GSTP1 enzymatic activity and glutathione (GSH) levels are critical factors in thiazolide-induced cell death (Brockmann et al., 2014).
Synthesis and Structural Analysis
The synthesis of thiazolide derivatives, like N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, has been achieved through methods like base-catalyzed direct cyclization and microwave irradiation. Such methods provide cleaner, more efficient, and faster means for the synthesis of these compounds. Understanding the structural properties and functionalities of thiazolides is crucial for their applications in medicinal chemistry (Saeed, 2009).
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-4-13-24(14-5-2)33(30,31)18-10-7-16(8-11-18)21(27)23-22-25(6-3)19-12-9-17(26(28)29)15-20(19)32-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQCGOIFSFFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
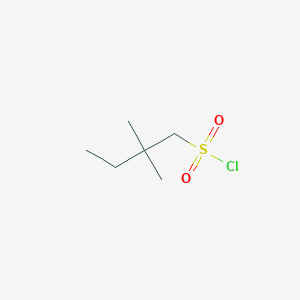

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
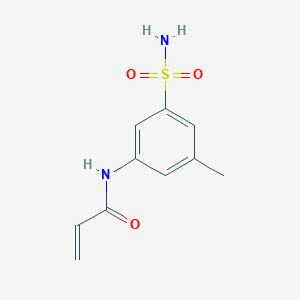
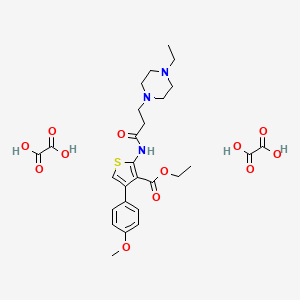
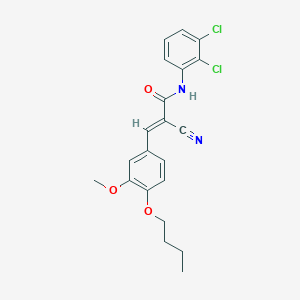
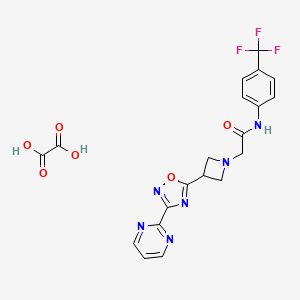
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)
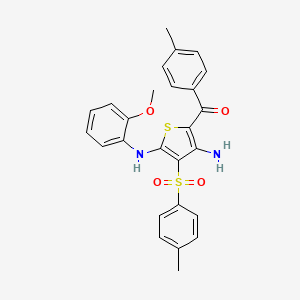
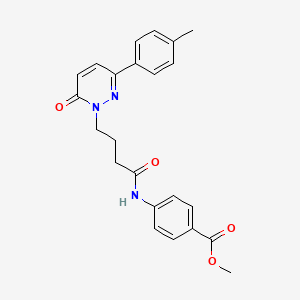

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
